molecular formula C6H11ClO5 B118083 2-Chloro-2-deoxy-D-glucose CAS No. 14685-79-1

2-Chloro-2-deoxy-D-glucose

Cat. No.: B118083
CAS No.: 14685-79-1
M. Wt: 198.60 g/mol
InChI Key: RBEGMPAFDRYYIG-SLPGGIOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-Chloro-2-deoxy-D-glucose (2-CIDG) is the enzyme hexokinase , which plays a crucial role in the glycolysis pathway . Hexokinase catalyzes the first step in glycolysis, converting glucose to glucose-6-phosphate .

Mode of Action

2-CIDG acts as a glucose mimic and is taken up by cells in a similar manner to glucose . Once inside the cell, it is phosphorylated by hexokinase to form this compound-6-phosphate . Unlike glucose-6-phosphate, this compound cannot be further metabolized by phosphoglucose isomerase . This leads to an accumulation of 2-CIDG-6P inside the cell, which inhibits the function of hexokinase and glucose-6-phosphate isomerase, thereby disrupting the glycolysis pathway .

Biochemical Pathways

The main biochemical pathway affected by 2-CIDG is glycolysis . By inhibiting hexokinase and glucose-6-phosphate isomerase, 2-CIDG disrupts the conversion of glucose to glucose-6-phosphate, a critical step in the glycolysis pathway . This leads to a decrease in the production of ATP, which is essential for many cellular processes .

Pharmacokinetics

It is known that 2-cidg is soluble in water and acetone , suggesting that it could be readily absorbed and distributed in the body. The compound is also hygroscopic and air-sensitive , which may affect its stability and bioavailability.

Result of Action

The primary result of 2-CIDG’s action is the disruption of energy production in cells due to the inhibition of glycolysis . This can lead to cell death, particularly in cells that rely heavily on glycolysis for energy, such as cancer cells . Additionally, 2-CIDG has been found to effectively reduce the replication of SARS-CoV-2 in human cells .

Action Environment

The action of 2-CIDG can be influenced by various environmental factors. For instance, the compound’s hygroscopic nature means that it can absorb moisture from the environment, which could potentially affect its stability and efficacy . Furthermore, the compound’s effectiveness may be influenced by the glucose levels in the environment, as 2-CIDG acts as a glucose mimic .

Biochemical Analysis

Biochemical Properties

2-Chloro-2-deoxy-D-glucose plays a significant role in biochemical reactions by mimicking glucose. It is phosphorylated by hexokinase to form this compound-6-phosphate, which cannot be further metabolized by phosphoglucose isomerase. This inhibition disrupts glycolysis and leads to a depletion of cellular ATP . The compound interacts with enzymes such as hexokinase and phosphoglucose isomerase, and proteins involved in glucose transport, such as glucose transporters (GLUTs) .

Cellular Effects

This compound affects various cell types by inhibiting glycolysis, leading to reduced ATP production and increased oxidative stress . This compound has been shown to induce apoptosis in cancer cells by interfering with glucose metabolism and inhibiting N-linked glycosylation . It also impacts cell signaling pathways, such as the mammalian target of rapamycin (mTOR) pathway, and alters gene expression related to cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by being phosphorylated to this compound-6-phosphate, which accumulates in cells and inhibits hexokinase and phosphoglucose isomerase . This inhibition leads to a blockade of glycolysis, resulting in energy deprivation and cell death. Additionally, the compound induces endoplasmic reticulum stress and autophagy, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it causes a rapid decrease in ATP levels and an increase in oxidative stress . Over prolonged exposure, cells may develop resistance mechanisms, such as upregulation of alternative metabolic pathways . The compound is relatively stable under laboratory conditions but can degrade over time, affecting its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can inhibit tumor growth without significant toxicity . At higher doses, it may cause adverse effects such as prolonged Q-T intervals and cardiac toxicity . The therapeutic window for this compound is narrow, requiring careful dosage optimization to balance efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose metabolism. It is phosphorylated by hexokinase but cannot be further metabolized, leading to the accumulation of this compound-6-phosphate . This accumulation inhibits glycolysis and affects metabolic flux, reducing the levels of downstream metabolites .

Transport and Distribution

Within cells, this compound is transported by glucose transporters (GLUTs) and distributed throughout the cytoplasm . Its phosphorylated form, this compound-6-phosphate, is trapped inside cells due to its inability to cross the cell membrane . This trapping mechanism is crucial for its function as a glycolysis inhibitor and diagnostic tool in PET imaging .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it exerts its inhibitory effects on glycolysis . It does not have specific targeting signals or post-translational modifications that direct it to other cellular compartments . Its activity is mainly confined to the cytoplasmic enzymes involved in glucose metabolism .

Preparation Methods

2-Chloro-2-deoxy-D-glucose can be synthesized using various methods. One common method involves the use of 3,4,5-tri-O-acetyl D-glucal or 3,4,5-tri-hydroxy-glucal as raw materials. These are placed in a solvent with solid acid, stirred, and reacted at a specific temperature. After the reaction, the solid acid is removed, and the product is purified through recrystallization . Another method involves halogen-mediated O-glycosidation of D-glucal by bromine in methanol, followed by reductive removal of the halo group and hydrolysis of the methoxy group by zinc in saturated aqueous sodium dihydrogen phosphate .

Properties

IUPAC Name

(2R,3S,4R,5R)-2-chloro-3,4,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEGMPAFDRYYIG-SLPGGIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)Cl)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)Cl)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163527
Record name 2-Chloro-2-deoxyglucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14685-79-1
Record name 2-Chloro-2-deoxyglucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014685791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-2-deoxyglucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-2-deoxy-D-glucose
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2-Chloro-2-deoxy-D-glucose
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2-Chloro-2-deoxy-D-glucose
Reactant of Route 4
2-Chloro-2-deoxy-D-glucose
Reactant of Route 5
2-Chloro-2-deoxy-D-glucose
Reactant of Route 6
2-Chloro-2-deoxy-D-glucose
Customer
Q & A

Q1: How does the structure of 2-Chloro-2-deoxy-D-glucose relate to its ability to elicit feeding responses?

A: Studies exploring the impact of glucose analogs on feeding behavior in rats revealed that modifications at the C-2 position of the glucose molecule significantly influence feeding responses. [] While D-glucose decreased meal size, 2-deoxy-D-glucose, lacking a hydroxyl group at C-2, induced feeding. [] Interestingly, 2-fluoro-2-deoxy-D-glucose and this compound, both halogenated at C-2, elicited even stronger feeding responses compared to 2-deoxy-D-glucose. [] This highlights the importance of the C-2 substituent in modulating the feeding response, with halogens potentially enhancing the effect.

Q2: Is this compound a specific inhibitor of any enzymes?

A: While 2-ClDG is primarily known for inhibiting hexokinase, research indicates it does not demonstrate strong inhibitory effects on endo-α-mannosidase, an enzyme involved in glycoprotein processing. [] Modifications to the glucose unit of 1-deoxy-3-O-(α-D-glucopyranosyl)-mannojirimycin, a potent endo-α-mannosidase inhibitor, including its replacement with 2-ClDG, did not improve inhibitory properties. [] This suggests a high specificity of endo-α-mannosidase for its natural substrate and highlights that 2-ClDG's action is primarily focused on glycolysis.

Q3: What are the impurities found in [18F]Fluorodeoxyglucose (FDG) products, and how are they determined?

A: this compound (2-ClDG) and 2-fluoro-2-deoxy-D-glucose (FDG) are identified as chemical impurities present in [18F]Fluorodeoxyglucose (F-18-FDG) products. [, ] These impurities can be separated and quantified using techniques like capillary electrophoresis, allowing for the determination of their presence and concentration within F-18-FDG. []

Q4: Has this compound shown potential against any specific diseases?

A: While not a primary focus of the provided research, one study explored the potential of various wheatgrass constituents, including Rutin, against COVID-19. [] While Rutin showed the most promising results in silico, further research is needed to validate these findings and explore the efficacy of wheatgrass constituents like 2-ClDG in vivo. []

Q5: Are there any known analytical methods for characterizing and quantifying this compound?

A: Capillary electrophoresis has been identified as a suitable method for determining the concentration of 2-ClDG, particularly within the context of its presence as an impurity in [18F]Fluorodeoxyglucose products. [] This method allows for the separation and quantification of 2-ClDG alongside other related compounds like 2-fluoro-2-deoxy-D-glucose and glucose itself. []

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